molecular formula C22H39NO B14190923 N-(2-methylpropyl)octadeca-9,12,15-trienamide CAS No. 845725-86-2

N-(2-methylpropyl)octadeca-9,12,15-trienamide

Cat. No.: B14190923
CAS No.: 845725-86-2
M. Wt: 333.6 g/mol
InChI Key: GTTHOZMLMDSEJJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)octadeca-9,12,15-trienamide typically involves the reaction of linolenic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: N-(2-methylpropyl)octadeca-9,12,15-trienamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated amides, and various substituted amides .

Scientific Research Applications

N-(2-methylpropyl)octadeca-9,12,15-trienamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)octadeca-9,12,15-trienamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

Comparison with Similar Compounds

    N-(2-methylpropyl)octadeca-9,12-dienamide: Similar structure but with two double bonds.

    N-(2-methylpropyl)octadeca-9-enamide: Similar structure but with one double bond.

    N-(2-methylpropyl)octadecanamide: Fully saturated analog with no double bonds.

Uniqueness: N-(2-methylpropyl)octadeca-9,12,15-trienamide is unique due to its three conjugated double bonds, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and pathways, differentiating it from its analogs .

Properties

CAS No.

845725-86-2

Molecular Formula

C22H39NO

Molecular Weight

333.6 g/mol

IUPAC Name

N-(2-methylpropyl)octadeca-9,12,15-trienamide

InChI

InChI=1S/C22H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21(2)3/h5-6,8-9,11-12,21H,4,7,10,13-20H2,1-3H3,(H,23,24)

InChI Key

GTTHOZMLMDSEJJ-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCC(C)C

Origin of Product

United States

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